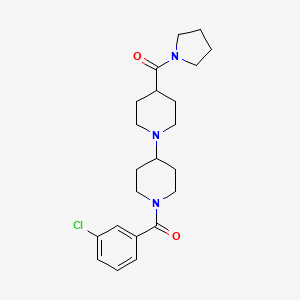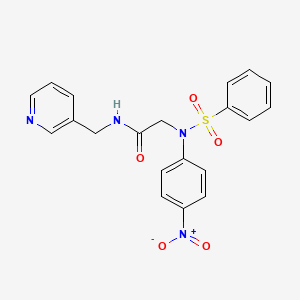
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide often involves the reaction of potassium thiocyanate, benzoyl chloride, and amino derivatives in a one-pot method, leading to various benzamide derivatives. For example, a study demonstrated the synthesis of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, highlighting the diverse synthetic routes available for thiadiazole-containing compounds (Adhami et al., 2014).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in determining the molecular structure of thiadiazole derivatives. The crystal structure analysis provides insights into the atom positions, bond lengths, angles, and dihedral angles, facilitating a deeper understanding of the compound's molecular geometry. Such analysis is essential for the development of compounds with desired chemical and biological properties (Adhami et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including oxidation and coordination with metal ions, to form complex compounds. The reactivity towards copper(II) ions, leading to the formation of copper(II) complexes, showcases the compound's ability to participate in coordination chemistry. These reactions not only extend the chemical versatility of thiadiazole derivatives but also enhance their potential for applications in materials science and catalysis (Adhami et al., 2014).
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-5-4-6-12(9-11)23(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPHKNWZQUMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B5154867.png)
![4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5154877.png)
![1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)


![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)
![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)
![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)

![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)